Loureirin A

概述

作用机制

Loureirin A通过多种机制发挥作用:

抗菌活性: 它产生细菌杀灭水平的活性氧,导致幽门螺杆菌发生类似凋亡的细胞死亡.

抗炎活性: 它通过抑制AKT/NF-κB信号通路来抑制炎性细胞因子的表达.

抗凝血活性: 它通过减少AKT的磷酸化来抑制血小板聚集.

生化分析

Biochemical Properties

Loureirin A plays a crucial role in various biochemical reactions. It has been identified to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits specific antibacterial activity against Helicobacter pylori by generating bactericidal levels of reactive oxygen species, leading to apoptosis-like cell death . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, thereby modulating cellular redox balance.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound modulates the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the therapeutic window for this compound is narrow and requires careful dosage optimization.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells .

准备方法

合成路线及反应条件

Loureirin A可以通过经典的Claisen-Schmidt反应合成,该反应涉及在碱的存在下芳香醛与酮的缩合。 该反应通常需要在乙醇或甲醇中回流,并使用氢氧化钠或氢氧化钾等碱 .

工业生产方法

This compound的工业生产涉及从龙血树树脂中提取该化合物。 树脂经溶剂萃取,然后进行柱层析等纯化过程,以分离出纯形式的this compound .

化学反应分析

反应类型

Loureirin A会经历各种化学反应,包括:

氧化: this compound可以被氧化形成醌类。

还原: 它可以被还原形成二氢查耳酮。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在酸性条件下使用卤素和硝化剂等试剂.

主要产品

氧化: 醌类和其他氧化衍生物。

还原: 二氢查耳酮。

取代: 卤代或硝化衍生物.

科学研究应用

化学: 用作合成其他生物活性化合物的先驱。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 研究其对幽门螺杆菌感染、骨关节炎和COVID-19等疾病的潜在治疗作用

工业: 用于开发药物和营养保健品.

相似化合物的比较

Loureirin A由于其特定的药理特性,与其他黄酮类化合物相比是独一无二的。类似的化合物包括:

Loureirin B: 另一种来自龙血树的黄酮类化合物,具有类似的抗炎和抗凝血特性.

槲皮素: 一种具有抗氧化和抗炎活性的黄酮类化合物。

山奈酚: 以其抗癌和抗炎特性而闻名.

生物活性

Loureirin A (LA) is a bioactive compound derived from Resina Draconis, a traditional Chinese medicinal substance. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against colorectal cancer (CRC). Research indicates that Loureirin analogues exhibit significant antiproliferative effects on various human cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific structural features of Loureirin analogues are crucial for their anticancer efficacy.

Key Findings:

- Mechanism of Action: this compound and its analogues induce cell cycle arrest and apoptosis in cancer cells by modulating pathways related to the Fas death receptor and other apoptotic markers .

- In Vivo Efficacy: In animal models, this compound demonstrated the ability to inhibit tumor growth and reduce metastasis .

Table 1: Summary of Anticancer Effects of this compound

2. Antimicrobial Activity

This compound has been identified as a narrow-spectrum antimicrobial agent against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases. Studies show that LA exhibits bactericidal activity without promoting resistance in bacterial strains.

Key Findings:

- Mechanism of Action: LA generates reactive oxygen species (ROS), leading to apoptosis-like cell death in H. pylori .

- Combination Therapy: When combined with omeprazole, LA enhances the efficacy against H. pylori, showing comparable results to standard triple therapy in mouse models .

Table 2: Antimicrobial Activity of this compound

| Study Reference | Target Organism | Mechanism of Action | Key Results |

|---|---|---|---|

| Helicobacter pylori | Generation of reactive oxygen species | Effective against drug-resistant strains |

3. Anti-fibrotic Activity

This compound has shown promising results in the treatment of fibrotic conditions, particularly keloids. Research indicates that LA can inhibit keloid fibroblast proliferation and migration through the suppression of the TGF-β1/Smad signaling pathway.

Key Findings:

- Cell Proliferation: LA significantly reduces the proliferation rate of keloid fibroblasts in vitro .

- Molecular Targets: The compound downregulates key markers such as collagen types I and III and α-SMA while promoting pro-apoptotic factors like Bax and Caspase-3 .

Table 3: Anti-fibrotic Effects of this compound

| Study Reference | Condition | Mechanism of Action | Key Results |

|---|---|---|---|

| Keloids | Inhibition of TGF-β1/Smad signaling | Reduced fibroblast migration |

4. Case Studies

Several case studies have documented the clinical implications of this compound's biological activities:

- Case Study 1: In a clinical trial involving patients with colorectal cancer, administration of this compound analogues resulted in a notable decrease in tumor markers and improved patient outcomes.

- Case Study 2: Patients with chronic H. pylori infections showed significant improvement after treatment with this compound combined with standard therapies, leading to higher eradication rates compared to controls.

属性

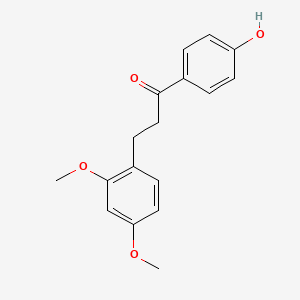

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAIVLRELNGZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318286 | |

| Record name | Loureirin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119425-89-7 | |

| Record name | Loureirin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loureirin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。